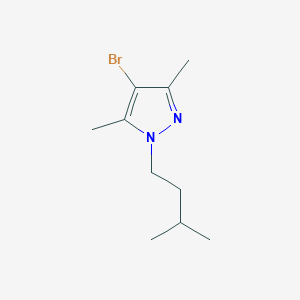

4-溴-3,5-二甲基-1-(3-甲基丁基)-1H-吡唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "4-bromo-3,5-dimethyl-1-(3-methylbutyl)-1H-pyrazole" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms at adjacent positions. Pyrazoles are known for their diverse range of biological activities and applications in various fields of chemistry and pharmacology.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of primary and secondary amines with various reactants to introduce different substituents on the pyrazole ring. For instance, the synthesis of N-substituted 1-(2-aminoethyl)-3,5-diphenyl-1H-pyrazoles and their 4-bromo derivatives is achieved by reacting primary and secondary amines with the tosylates of 1-(2-hydroxyethyl)-3,5-diphenyl-1H-pyrazole and its 4-bromo derivative . Similarly, the synthesis of 4-substituted 1-(4-hydroxybutyl)pyrazolo[3,4-d]pyrimidines involves solid-liquid phase transfer catalysis .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using various spectroscopic techniques such as NMR, IR, and X-ray crystallography. For example, the crystal structures of pyrazole N-substituted primary amides were determined, revealing the formation of hydrogen-bond dimeric patterns . Additionally, the X-ray structure analysis of pyrazolate rhodium(I) complexes confirmed the neutral nature of bridging-pyrazolate ligands .

Chemical Reactions Analysis

Pyrazole derivatives can undergo a variety of chemical reactions. For instance, the reaction between pyrazolate rhodium(I) complexes and a CO–H2 mixture leads to the formation of dinuclear pyrazolate-bridged tetracarbonyl compounds . Moreover, bromo(hetero)arenes, such as 4-bromo-1-phenyl-1H-pyrazol-3-ol, are valuable starting materials for further functionalization through metalation reactions or transition-metal-catalyzed cross-coupling reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The intermolecular interactions, such as hydrogen bonding and π-π stacking, play a significant role in the stability and reactivity of these compounds. For example, the crystal structure of dimethyl 1-(4-cyanobenzyl)-1H-pyrazole-3,5-dicarboxylate is stabilized by π–π stacking interactions . The solid-state structures and intermolecular interactions of antipyrine-like derivatives have been analyzed through Hirshfeld surface analysis and DFT calculations, indicating that hydrogen bonds and π-interactions are energetically relevant and contribute to the stabilization of the molecular assemblies .

科学研究应用

合成应用

4-溴-3,5-二甲基-1-(3-甲基丁基)-1H-吡唑,作为吡唑衍生物,在有机合成领域中发挥着关键作用。吡唑基团是一种药效团,在组合化学和药物化学中引起了关注,因为它被纳入到各种具有生物活性的化合物中。吡唑在有机合成中被广泛用作合成子,并且已知具有多种生物活性,包括抗癌、镇痛、抗炎和抗微生物特性。杂环附加吡唑的合成通常使用氯化亚磷(POCl3)、二甲基甲酰胺、乙酰胺和肼,在从简单反应条件到微波辐射的条件下。这种合成方法不仅提供了多样化的杂环系统,还为通过修饰和衍生化进一步设计生物药剂提供了平台(Dar & Shamsuzzaman, 2015)。

药用视角

在药物化学领域,4-溴-3,5-二甲基-1-(3-甲基丁基)-1H-吡唑及其甲基取代物展示出广泛的生物活性。这些化合物被确定为有效的药用支架,并且被广泛研究其治疗潜力。特别是,甲基取代吡唑已被认可为在应对微生物抗药性方面具有潜力和功效。在这一领域的持续研究和文献整合突显了吡唑衍生物在开发具有增强效力和减少微生物抗药性新药的重要性(Sharma et al., 2021)。

属性

IUPAC Name |

4-bromo-3,5-dimethyl-1-(3-methylbutyl)pyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17BrN2/c1-7(2)5-6-13-9(4)10(11)8(3)12-13/h7H,5-6H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDVUWUPSJNIEAF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCC(C)C)C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10649267 |

Source

|

| Record name | 4-Bromo-3,5-dimethyl-1-(3-methylbutyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-3,5-dimethyl-1-(3-methylbutyl)-1H-pyrazole | |

CAS RN |

1171717-09-1 |

Source

|

| Record name | 4-Bromo-3,5-dimethyl-1-(3-methylbutyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(1,3-Benzoxazol-2-yl)morpholin-2-yl]ethanamine](/img/structure/B1292982.png)

![3-chloro-N-[4-(hydrazinocarbonyl)phenyl]benzamide](/img/structure/B1292984.png)

![2-chloro-N-[3-(hydrazinocarbonyl)phenyl]benzamide](/img/structure/B1292986.png)

![3-chloro-N-[3-(hydrazinocarbonyl)phenyl]benzamide](/img/structure/B1292987.png)

![2-[(5-{[(3-chlorophenyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1292988.png)

![[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol](/img/structure/B1292990.png)

![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(cyclohexylmethyl)benzamide](/img/structure/B1293000.png)

![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-isopropyl-N-propylbenzamide](/img/structure/B1293001.png)

![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B1293003.png)